1-(4-Bromothiophen-2-yl)ethan-1-ol
CAS No.: 34878-46-1
Cat. No.: VC6933863
Molecular Formula: C6H7BrOS
Molecular Weight: 207.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34878-46-1 |
|---|---|
| Molecular Formula | C6H7BrOS |
| Molecular Weight | 207.09 |
| IUPAC Name | 1-(4-bromothiophen-2-yl)ethanol |
| Standard InChI | InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3 |
| Standard InChI Key | DPTFBIIZOCHASS-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=CS1)Br)O |
Introduction
Synthesis
The synthesis of 1-(4-Bromothiophen-2-yl)ethan-1-ol involves various organic reactions, depending on the desired yield and purity. A common synthetic route includes:
-
Bromination of Thiophene:
-
Thiophene undergoes selective bromination at the 4-position using brominating agents such as N-bromosuccinimide (NBS).
-
-
Addition of Ethan-1-ol Moiety:
-
The brominated thiophene is reacted with ethyl magnesium bromide or other Grignard reagents to introduce the ethan-1-ol group.
-
-
Chirality Control:
-
Enantioselective synthesis may involve chiral catalysts or reagents to produce the (R)-enantiomer.
-
Medicinal Chemistry
The compound's structure suggests potential pharmacological activity:
-
Antimicrobial Properties: The bromine atom enhances interactions with microbial enzymes.
-
Anticancer Potential: Preliminary studies indicate possible DNA-binding capabilities, making it a candidate for anticancer drug development.
Materials Science
Thiophene derivatives, including this compound, are widely used in:
-
Organic semiconductors.
-
Organic light-emitting diodes (OLEDs).
-
Organic field-effect transistors (OFETs).
Biological Activity and Research Implications
Research highlights that the compound exhibits notable biological activities:
-
Enzyme Modulation: It may interact with specific enzymes to alter their activity.
-
Cellular Disruption: Its structure suggests potential for disrupting cellular processes, such as DNA replication or protein synthesis .
Further studies are required to elucidate its precise mechanisms of action.
Comparison with Similar Compounds
To understand its uniqueness, the following table compares it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 2-Thiophenemethanol | Lacks bromine substitution; reduced reactivity |
| 4-Bromothiophene | No hydroxymethyl group; limited biological activity |
| 2-Aminothiophenes | Contains an amino group; different pharmacological uses |
The combination of a bromine atom and hydroxymethyl group in 1-(4-Bromothiophen-2-yl)ethan-1-ol makes it chemically distinct .
Safety Considerations
While detailed safety data specific to this compound is limited, general precautions for handling thiophene derivatives include:
-
Avoid inhalation or skin contact.
-
Store in a cool, dry environment away from oxidizing agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume